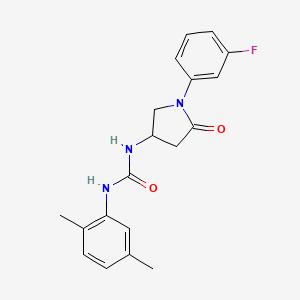
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has been synthesized for its potential use in scientific research. This compound has been of interest due to its unique structure and potential for various applications.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of CDK2. CDK2 is a protein kinase that plays a critical role in cell cycle progression, specifically in the transition from G1 to S phase. Inhibition of CDK2 by this compound results in the arrest of the cell cycle and the induction of apoptosis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of CDK2 and the induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments include its potential as a CDK2 inhibitor and anti-inflammatory agent. However, the limitations of this compound include its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
For 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea include further studies on its potential as a CDK2 inhibitor for cancer therapy and as an anti-inflammatory agent for the treatment of inflammatory diseases. In addition, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of CDK2.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,1'-carbonyldiimidazole, followed by the addition of 2,5-dimethylaniline and urea. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in scientific research. This compound has been studied for its potential as a protein kinase inhibitor, specifically for the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in cell cycle progression and has been identified as a potential target for cancer therapy. In addition, this compound has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-7-13(2)17(8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXOKVWTOHKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


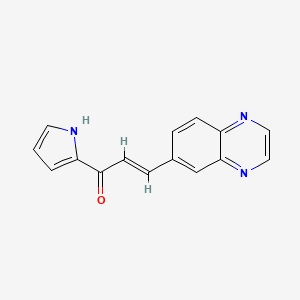

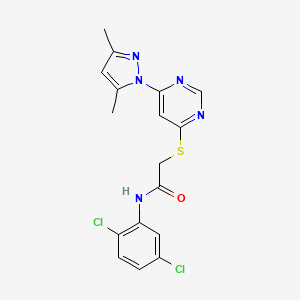

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2395561.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)
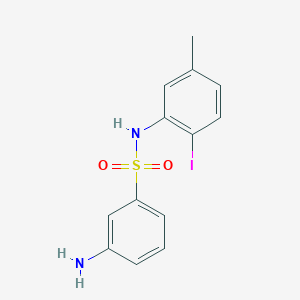
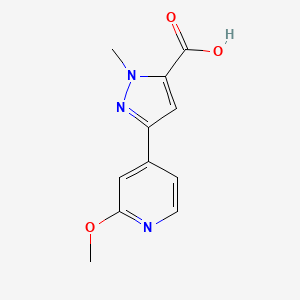
![2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide](/img/structure/B2395569.png)
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395570.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)